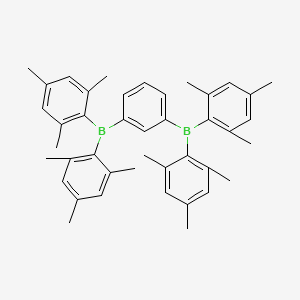

1,3-Bis(dimesitylboryl)benzene

Description

Context within Diarylboryl-Substituted Benzene (B151609) Derivatives

1,3-Bis(dimesitylboryl)benzene belongs to a class of molecules known as diarylboryl-substituted benzene derivatives. rsc.org This class of compounds is a subset of the broader family of triarylboranes. mdpi.com The substitution of a benzene ring with multiple diarylboryl groups is of particular interest to researchers due to the resulting unique molecular structures and electronic properties. rsc.org The presence of more than two diarylboryl units on a benzene core creates molecules with multiple "propeller" structures, a conformational arrangement adopted by the triarylborane units. rsc.org

Significance of Triarylborane Units as Electron-Accepting Centers

Triarylborane units are fundamental components in modern materials chemistry, recognized primarily for their exceptional electron-accepting capabilities. mdpi.comrsc.org This property stems from the electronic structure of the central boron atom, which is sp²-hybridized and possesses a vacant p-orbital. mdpi.comacs.org This empty orbital makes the boron center electron-deficient and a strong Lewis acid, capable of accepting electron density from electron-rich donor molecules. mdpi.comacs.org

This inherent electron-deficient nature allows triarylboranes to function as potent electron acceptors in conjugated organic materials. mdpi.com When paired with electron-donating groups, they can form donor-acceptor systems that exhibit intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comacs.org This ICT process is crucial for applications in optoelectronics, including organic light-emitting diodes (OLEDs), where triarylboranes can serve as both electron-transporting and emissive materials. mdpi.comrsc.org

The aryl groups attached to the boron, such as the bulky mesityl groups in this compound, play a dual role. They can be functionalized to fine-tune the electronic and photophysical properties of the molecule and also provide significant steric hindrance. mdpi.comrsc.org This steric bulk protects the Lewis acidic boron center from reacting with air, water, or other nucleophiles, thereby enhancing the chemical stability of the compound. mdpi.comd-nb.info It also helps to suppress aggregation-caused quenching (ACQ) in the solid state, which can improve emission efficiency. rsc.org

Overview of Bis(boryl)arene Research Landscape

The research area of bis(boryl)arenes, which are aromatic compounds featuring two boryl groups, is a dynamic field within organoboron chemistry. These molecules are investigated for their potential as multi-electron acceptors and for the electronic interactions between the boryl centers through the aromatic linker. researchgate.net The study of how the distance and orientation of the boryl groups affect the molecule's reduction potentials is a key aspect of this research. researchgate.net For instance, a comparison between the reduction potentials of 1,4-bis(dimesitylboryl)benzene (B8596649) and 4,4'-bis(dimesitylboryl)-1,1'-biphenyl revealed differences in the electronic communication between the two boron centers. researchgate.net

The synthesis of compounds like this compound and its 1,3,5-trisubstituted counterpart expanded the family of multi-borylated arenes. rsc.orgrsc.org Research has also extended to laterally boryl-substituted π-conjugated systems, such as 2,5-bis(dimesitylboryl)-1,4-bis(arylethynyl)benzenes, which have been shown to be highly emissive organic solids with potential as fluorescent sensors for fluoride (B91410) ions. nih.gov The development of synthetic methods, such as transition metal-catalyzed C-H borylation, has further broadened the accessibility and variety of organoboron compounds, including borylated arenes. researchgate.netnih.gov The introduction of boryl groups onto aromatic frameworks is a powerful strategy for creating new functional materials with tailored electronic and photophysical properties. acs.orgresearchgate.net

Research Findings & Data

The synthesis of this compound (referred to as compound 3 in the source literature) was achieved with a 15% yield from the reaction of m-dibromobenzene with magnesium and subsequently with dimesitylfluoroborane in refluxing tetrahydrofuran (B95107) (THF). rsc.org

| Property | Value |

|---|---|

| Appearance | Colourless prisms rsc.org |

| Melting Point | 169 °C rsc.org |

| 1H NMR (400 MHz, CD2Cl2) | δ 1.94 (s, 24H), 2.27 (s, 12H), 6.77 (s, 8H), 7.32 (td, 1H, J=7.3, 0.7 Hz), 7.50 (br s, 1H), 7.53 (dd, 2H, J=7.3, 1.3 Hz) rsc.org |

| 13C NMR (67.5 MHz, CDCl3) | δ 21.2, 23.3, 127.7, 128.1, 138.6, 139.1, 140.7, 141.9 (br), 142.8, 146.4 (br) rsc.org |

Electrochemical studies were conducted to determine the reduction potential of the compound. The data provides insight into its electron-accepting ability compared to other triarylboranes.

| Compound | First Reduction Potential (Ered vs Ag/AgCl in V) |

|---|---|

| 1,3,5-Tris(dimesitylboryl)benzene | -1.98 rsc.org |

| This compound | -2.13 rsc.org |

| Trimesitylborane | -2.18 rsc.org |

Properties

CAS No. |

139623-38-4 |

|---|---|

Molecular Formula |

C42H48B2 |

Molecular Weight |

574.5 g/mol |

IUPAC Name |

[3-bis(2,4,6-trimethylphenyl)boranylphenyl]-bis(2,4,6-trimethylphenyl)borane |

InChI |

InChI=1S/C42H48B2/c1-25-16-29(5)39(30(6)17-25)43(40-31(7)18-26(2)19-32(40)8)37-14-13-15-38(24-37)44(41-33(9)20-27(3)21-34(41)10)42-35(11)22-28(4)23-36(42)12/h13-24H,1-12H3 |

InChI Key |

CFEDFOSLXKRTEO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)B(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)(C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies

While a specific crystallographic study for 1,3-bis(dimesitylboryl)benzene was not detailed in the available literature, extensive X-ray analysis has been performed on its closely related analogue, 1,3,5-tris(dimesitylboryl)benzene. rsc.org The structural insights gained from this derivative provide a strong basis for understanding the architecture of the 1,3-disubstituted compound.

The analysis of 1,3,5-tris(dimesitylboryl)benzene revealed that it crystallizes as colorless prisms. rsc.org The molecular structure determined by X-ray diffraction shows the three dimesitylboryl groups attached to the central benzene (B151609) ring, with significant twisting of the peripheral mesityl rings due to steric repulsion. rsc.org This arrangement results in a distinct propeller-like shape for each of the triarylborane units. rsc.org

The key structural parameters from the single-crystal X-ray analysis of 1,3,5-tris(dimesitylboryl)benzene are summarized below. The molecule possesses an approximate C2-axis of symmetry in its crystalline form. rsc.org The boron-carbon bond lengths between the boron atoms and the central benzene ring are approximately 1.56-1.57 Å, while the bonds to the mesityl rings range from 1.55 Å to 1.59 Å. rsc.org

A defining feature revealed by the crystallographic data is the large dihedral angles between the planes of the mesityl rings and the central benzene ring. These angles, ranging from 66.3° to 74.3°, underscore the severe steric crowding that prevents a planar conformation. rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.097(9) |

| b (Å) | 20.947(4) |

| c (Å) | 21.497(6) |

| β (°) ** | 96.72(4) |

| Volume (ų) ** | 5410(4) |

| Z | 4 |

| Crystal data for 1,3,5-tris(dimesitylboryl)benzene. rsc.org |

| Bond / Dihedral Angle | Value |

| B(1)-C(1) (central ring) | 1.56(1) Å |

| B(2)-C(3) (central ring) | 1.57(1) Å |

| B(1)-C(mesityl) | 1.58(1) - 1.59(1) Å |

| B(2)-C(mesityl) | 1.56(1) - 1.58(1) Å |

| B(3)-C(mesityl) | 1.55(1) - 1.57(1) Å |

| Dihedral Angles (Mesityl-Benzene) | 66.3° - 74.3° |

| Selected bond lengths and dihedral angles for 1,3,5-tris(dimesitylboryl)benzene. rsc.org |

Conformational Dynamics of Boryl Propeller Structures

The dimesitylboryl groups in both this compound and 1,3,5-tris(dimesitylboryl)benzene are not static. rsc.org Each triarylborane unit adopts a propeller-like conformation due to the steric hindrance between the ortho-methyl groups of the mesityl rings and the adjacent aryl group (either the central benzene or another mesityl ring). rsc.orgacs.org

In solution, these propeller structures are dynamic. Temperature-dependent ¹H NMR studies on both this compound and its tris-substituted analogue indicate the presence of an equilibrium mixture of different conformers. rsc.org This dynamic behavior arises from the correlated rotation of the mesityl rings, leading to different helical arrangements of the "blades" of the boryl propellers. rsc.org The molecule can exist in various conformations with different helicities, and the interconversion between these states is rapid on the NMR timescale at room temperature. rsc.orgmdpi.com

Influence of Steric Bulk on Molecular Architecture

The molecular architecture of this compound is fundamentally dictated by steric effects. researchgate.netresearchgate.net The significant steric bulk of the dimesitylboryl groups, particularly the ortho-methyl substituents on the mesityl rings, imposes a non-planar, twisted geometry. acs.orgrsc.org

This steric repulsion prevents the free rotation of the B-C bonds and forces the mesityl rings to twist out of the plane of the central benzene ring. rsc.org The result is the highly distorted, propeller-like structure confirmed by X-ray crystallography in the related tris-substituted compound, where dihedral angles between the mesityl and central benzene rings are substantial. rsc.org The steric congestion is the primary reason for the adoption of this specific three-dimensional arrangement, as a planar conformation would lead to impossibly close contacts between atoms. rsc.org This principle is a recurring theme in the structure of sterically encumbered triarylboranes and related multi-borylated aromatic systems. acs.orgresearchgate.net

Electronic Structure and Spectroscopic Characterization

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to elucidate the electronic landscape of complex molecules. For 1,3-Bis(dimesitylboryl)benzene and related organoboron compounds, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in understanding their behavior. researchgate.netmdpi.come3s-conferences.org

DFT calculations are widely employed to determine the ground-state geometries and electronic properties of multi-boryl substituted aromatic compounds. researchgate.netmdpi.com These computational methods are essential for optimizing molecular structures and ensuring they correspond to true energy minima on the potential energy surface. mdpi.com For analogous systems, calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p), which provide a balance of accuracy and computational efficiency for organic molecules containing boron. researchgate.nete3s-conferences.orgnih.gov

TD-DFT extends these calculations to the excited state, allowing for the simulation of electronic absorption and emission spectra. researchgate.netmdpi.com This is crucial for understanding the photophysical properties of these molecules and characterizing their electronic transitions, such as intramolecular charge transfer (ICT). researchgate.net The analysis of vertical electronic transitions from TD-DFT calculations helps to interpret experimental UV-Vis and fluorescence spectroscopy data. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic behavior and reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

In multi-boryl substituted benzenes, DFT calculations consistently show a distinct separation in the spatial distribution of these orbitals. nih.gov

HOMO: The Highest Occupied Molecular Orbital is typically localized on the π-system of the central aromatic ring (the benzene (B151609) core). Its energy is not significantly affected by the boryl substituents. nih.gov

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the electron-deficient dimesitylboryl groups. A crucial feature is the significant contribution of the vacant p-orbitals of the boron atoms to the LUMO wavefunction. nih.govresearchgate.netfigshare.com This localization makes the boryl groups the primary electron-accepting sites in the molecule.

The introduction of the two dimesitylboryl groups substantially lowers the energy of the LUMO, leading to a narrower HOMO-LUMO energy gap compared to the parent benzene molecule. nih.gov This reduction in the energy gap is a hallmark of triarylboranes and is fundamental to their application in electronic materials. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Bis-borylated Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 2,6-Bis(dimesitylboryl)benzo[1,2-b:4,5-b']dithiophene | -5.70 | -2.84 | 2.86 | DFT & CV |

Data is based on analogous compounds to illustrate the typical effects of bis-borylation on aromatic cores as detailed in reference nih.gov.

Electron Affinity (EA) and Ionization Potential (IP) are fundamental properties that quantify a molecule's ability to accept and donate an electron, respectively. These values can be calculated using DFT by analyzing the energy difference between the neutral molecule and its corresponding anion or cation. nih.gov

Adiabatic IP/EA: Calculated as the energy difference between the optimized neutral molecule and the optimized cation/anion. nih.gov

Vertical IP/EA: Calculated as the energy difference between the neutral molecule and the cation/anion at the optimized geometry of the neutral molecule. nih.gov

The presence of the strong electron-accepting dimesitylboryl groups significantly lowers the LUMO energy. This directly translates to a higher (more positive) electron affinity for this compound compared to unsubstituted benzene, which has a negative electron affinity. nih.govresearchgate.net Consequently, the molecule can readily accept electrons to form a stable radical anion. The ionization potential is also influenced, as removing an electron from the HOMO of the benzene ring is affected by the presence of the electron-withdrawing substituents.

The distinct spatial separation of the HOMO (on the benzene ring) and LUMO (on the boryl groups) dictates the nature of the lowest energy electronic transition. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in an intramolecular charge transfer (ICT) from the central benzene core to the peripheral dimesitylboryl units. researchgate.net

This charge transfer character is a defining feature of the photophysics of donor-π-acceptor systems. nih.gov TD-DFT calculations are used to model the geometry of the molecule in this excited state. researchgate.net In the excited state, the molecule often undergoes geometric relaxation to accommodate the new charge distribution, which can influence the emission properties, such as the Stokes shift observed in fluorescence spectroscopy. nih.gov

Electronic Coupling Between Boron Centers

A key question in molecules with multiple redox-active sites is whether these sites communicate electronically through the molecular framework. In this compound, this pertains to the interaction between the two boron centers.

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the reduction and oxidation potentials of a molecule and to identify electronic coupling. nih.gov For molecules with two identical, non-interacting redox centers, a single, two-electron reduction wave is expected. However, if the centers are electronically coupled, two distinct one-electron reduction waves are observed. nih.gov

Studies on the closely related compound 4,6-bis(dimesitylboryl)dibenzofuran provide clear evidence of such coupling. Its cyclic voltammogram shows two separate reduction waves at E₁/₂ = -2.45 V and -2.81 V (vs Fc/Fc⁺). researchgate.net This separation indicates that the introduction of the first electron onto one boryl group makes the reduction of the second boryl group more difficult, a definitive sign of electronic communication through the dibenzofuran spacer. researchgate.net

This experimental finding is supported by computational studies, which show that the LUMO of the molecule is delocalized over the p-orbitals of both boron centers. researchgate.netfigshare.com This delocalized LUMO provides the pathway for the electronic coupling. researchgate.net Similarly, electrochemical studies of This compound and its 1,3,5-trisubstituted analogue show reduction potentials that are significantly influenced by the number and position of the boryl groups. psu.edu The stepwise reduction corresponding to two interacting redox sites is a characteristic feature of symmetrically bis-borylated molecules where the boron centers can communicate. nih.gov

Table 2: Electrochemical Data for Multi-borylated Aromatic Compounds

| Compound | Reduction Potentials (E₁/₂) vs. Fc/Fc⁺ | Technique |

|---|---|---|

| 4,6-bis(dimesitylboryl)dibenzofuran | -2.45 V, -2.81 V | Cyclic Voltammetry |

| 1,3,5-tris(dimesitylboryl)benzene | -2.00 V (quasi-reversible) | Cyclic Voltammetry |

Data sourced from references researchgate.netpsu.edu.

Photophysical Properties and Luminescence Research

Triarylboranes are known for their interesting photophysical properties, often exhibiting fluorescence that is sensitive to their electronic environment and molecular conformation.

While specific emission spectra and quantum yield (Φ) data for this compound are not extensively detailed in the reviewed literature, the properties of analogous multi-borylated aromatic compounds provide significant insight. Triarylborane derivatives are often highly fluorescent, with quantum yields that can approach unity in some cases nih.gov.

For example, studies on other functional chromophores incorporating boryl groups have shown high photoluminescence quantum yields (PLQY) in various media nih.gov. Symmetrical disubstitution on a conjugated core with dimesitylboryl groups can lead to high photoluminescence efficiencies researchgate.net. In a study of (dimesityl)boron benzodithiophenes, the symmetrically disubstituted linear derivative showed a significantly higher absolute fluorescence quantum yield (0.56) compared to its mono-substituted counterpart (0.21) in an air-saturated solution, demonstrating the impact of multiple boryl groups on luminescence efficiency researchgate.net.

Table 1: Photophysical Properties of Related Borylated Compounds

| Compound | Emission Max (λem) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|

| Linear bis-borylated benzodithiophene | 469 nm | 0.56 | DCM | researchgate.net |

| Linear mono-borylated benzodithiophene | 440 nm | 0.21 | DCM | researchgate.net |

| Twisted Diphenylamino Terphenyl Emitter (3a) | Not Specified | 0.98 | Toluene | nih.gov |

Note: Data presented is for structurally related compounds to infer the potential properties of this compound.

The fluorescence properties of molecules with significant charge-transfer character are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. For donor-π-acceptor compounds containing three-coordinate boron moieties, this behavior is widely explored nih.gov. Increasing solvent polarity can stabilize the more polar excited state relative to the ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum.

This effect is accompanied by a decrease in the fluorescence quantum yield in more polar solvents for many dyes mdpi.com. The sensitivity of a compound's fluorescence to solvent polarity is linked to the change in dipole moment between the ground and excited states. While specific solvatochromism studies on this compound are not detailed in the available literature, its structural motifs suggest that its emission characteristics would likely be influenced by the solvent environment. The fluorescence quantum yield of related compounds has been shown to decrease significantly from nonpolar hydrocarbons to polar solvents mdpi.com.

Electrochemical Studies and Redox Behavior

Electrochemical methods, particularly cyclic voltammetry, are essential for probing the electron-accepting nature of this compound. The dimesitylboryl group is a potent electron acceptor, comparable in strength to a cyano group .

Cyclic voltammetry studies reveal the reduction potential of this compound. The presence of two electron-withdrawing boryl groups facilitates the acceptance of electrons. Research by Okada et al. reported the electrochemical properties of this compound and its isomers . The reduction of this compound shows two unresolved reduction waves, which appear as one broad wave . This suggests that the two boryl groups are reduced at very similar potentials due to the limited electronic communication through the meta-phenylene linker.

Table 2: Reduction Potentials of Borylated Benzenes

| Compound | Reduction Potential (E½, V vs. SCE) | Solvent | Reference |

|---|---|---|---|

| This compound | -2.12 (broad) | THF | |

| 1,3,5-Tris(dimesitylboryl)benzene | -1.98 | THF | |

| Trimesitylborane | -2.18 | THF |

SCE: Saturated Calomel Electrode THF: Tetrahydrofuran (B95107)

In molecules containing multiple redox-active centers, such as the two boryl groups in this compound, stepwise reduction can often be observed. This leads to the formation of a radical anion upon the first reduction and a dianion upon the second.

In symmetrically substituted bis-borylated molecules where the linker allows for electronic communication, two distinct, reversible, monoelectronic reduction waves can be observed. These correspond to the stepwise reduction of the two boron centers researchgate.net. The potential difference between the first and second reduction waves provides a measure of the electronic interaction between the redox sites. For this compound, the observation of a single broad wave rather than two distinct peaks indicates that the interaction between the boryl groups is weak, and their reduction potentials are nearly identical . Derivatives of this compound, where different linkers are used, have been designed as electron-transporting materials, and these often exhibit well-defined multiple redox behaviors, making them suitable for applications in organic electronics researchgate.net.

Reactivity and Mechanistic Investigations

Lewis Acidity of 1,3-Bis(dimesitylboryl)benzene and Analogues

The presence of two three-coordinate boron atoms, each with a vacant p-orbital, establishes this compound as a potent poly-Lewis acid. The extent of this acidity is critical to its function and can be evaluated through various experimental and computational methods.

A primary experimental technique for quantifying the Lewis acidity of boranes and other molecular species is the Gutmann-Beckett method. wikipedia.orgmagritek.com This method provides a convenient scale of "Acceptor Numbers" (AN) which correlate to the strength of a Lewis acid. wikipedia.org The procedure utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, which is monitored by ³¹P NMR spectroscopy. wikipedia.orgmagritek.com The oxygen atom of Et₃PO acts as a Lewis base, and its interaction with a Lewis acid causes a deshielding of the adjacent phosphorus atom, resulting in a downfield shift (δ) of its ³¹P NMR signal. wikipedia.org

The Acceptor Number is calculated based on the observed chemical shift of the Et₃PO-Lewis acid adduct relative to two reference points: Et₃PO in the weakly Lewis acidic solvent hexane (B92381) (δ = 41.0 ppm, AN set to 0) and in the presence of the strong Lewis acid antimony pentachloride (SbCl₅) (δ = 86.1 ppm, AN set to 100). wikipedia.org The AN value for a sample is determined using the formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

Higher AN values signify greater Lewis acidity. wikipedia.org The Gutmann-Beckett method has been successfully applied to a wide range of boranes, providing a valuable scale for comparing their acidities. For instance, common boron trihalides exhibit AN values between 89 (for BF₃) and 115 (for BI₃), while the widely used catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, has an AN of 82. wikipedia.org

| Borane (B79455) Lewis Acid | Acceptor Number (AN) |

| B(C₆F₅)₃ | 82 |

| BF₃ | 89 |

| BCl₃ | 106 |

| BBr₃ | 109 |

| BI₃ | 115 |

This table presents selected Acceptor Numbers for common borane Lewis acids as determined by the Gutmann-Beckett method, providing a comparative scale for Lewis acidity. wikipedia.org

Other methods for assessing Lewis acidity include computational approaches, such as calculating fluoride (B91410) ion affinity (FIA), and alternative spectroscopic techniques using different probes, like the Müller method which employs p-fluorobenzonitrile and ¹⁹F NMR. rsc.orgnih.gov These methods provide complementary information, as different scales can sometimes produce varying orders of acidity depending on the nature of the Lewis base probe. rsc.orgnih.gov

The dimesitylboryl group is a potent electron-withdrawing group due to the empty p-orbital on the boron atom, which acts as a π-acceptor. dummies.comswarthmore.edu When attached to a benzene (B151609) ring, this group withdraws electron density from the aromatic π-system. studymind.co.uk This deactivation of the ring makes it less susceptible to electrophilic attack. dummies.comstudymind.co.uk

In this compound, the presence of two such groups significantly amplifies this effect. The substituents work in concert to lower the electron density of the central benzene ring. This strong electron-withdrawing character enhances the Lewis acidity at each boron center compared to a monoborylated analogue like dimesitylphenylborane. The electron-poor nature of the central aromatic ring reduces its ability to donate electron density to the boron atoms, thereby increasing their electrophilicity and their propensity to accept a Lewis base. The bulky mesityl groups provide crucial steric protection, preventing dimerization or unwanted side reactions and allowing the inherent Lewis acidity to be harnessed. dummies.com

Frustrated Lewis Pair (FLP) Chemistry

The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a sterically encumbered Lewis acid and a Lewis base that are prevented from forming a classical dative bond adduct. bris.ac.ukresearchgate.net This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules. bris.ac.uknih.gov Strong boranes, including bis-boranes, are frequently employed as the Lewis acid component in these systems. researchgate.netresearchgate.net

Bis-boranes are attractive candidates for FLP chemistry due to their enhanced Lewis acidity and the potential for dual-site activation or chelation. While coordination chemistry has been explored with 1,1- and 1,2-bis-boranes, the 1,3-aryl scaffold of this compound offers a more rigid framework. researchgate.net In an FLP system, this compound would serve as a powerful electron acceptor. When combined with a bulky Lewis base, such as a trialkylphosphine (e.g., tBu₃P) or a sterically hindered amine, the resulting pair is capable of heterolytically cleaving small molecules that can bridge the acidic (B) and basic (P or N) centers. bris.ac.ukresearchgate.net The high Lewis acidity and steric profile of this compound make it a suitable candidate for such applications.

A landmark application of FLP chemistry is the metal-free activation of molecular hydrogen (H₂). bris.ac.ukresearchgate.net In a typical FLP system composed of a borane and a phosphine (B1218219), the borane (Lewis acid) accepts the hydride (H⁻) while the phosphine (Lewis base) accepts the proton (H⁺), resulting in heterolytic cleavage of the H-H bond to form a phosphonium (B103445) borohydride (B1222165) salt. bris.ac.uknih.gov

General Mechanism of H₂ Activation by a Borane/Phosphine FLP: R₃P + B(Ar)₃ + H₂ → [R₃PH]⁺[HB(Ar)₃]⁻

The reactivity of an FLP in splitting hydrogen depends on the electronic and steric properties of its components. bohrium.com A sufficient combined Lewis acidity and basicity is required to polarize and ultimately cleave the H-H bond. bris.ac.uk

Beyond dihydrogen, more challenging substrates like molecules with inert C-H bonds have been activated by highly reactive FLPs. mdpi.com Intramolecular FLPs, in particular, have shown the ability to catalyze the activation of C-H bonds in molecules like 1-methylpyrrole (B46729) and benzene. mdpi.com The strong, dual Lewis acid sites of a bis-borane like this compound could potentially facilitate such demanding transformations by providing a higher concentration of Lewis acidity in the reactive pocket.

Computational studies have provided significant insight into the mechanism of H₂ activation by FLPs. nih.gov The process is not a simple collision but requires the Lewis acid and base to be preorganized in a suitable geometry to create an active site. researchgate.net Two primary models have been proposed to describe the interaction with the H₂ molecule:

The Electron-Transfer (ET) Model: This model suggests a synergistic electron transfer where the Lewis base donates electron density into the σ* antibonding orbital of H₂, while the Lewis acid accepts electron density from the σ bonding orbital of H₂. nih.gov

The Electric-Field (EF) Model: This model posits that the strong, opposing electric fields generated by the proximate Lewis acid and base polarize the H-H bond to the point of cleavage. researchgate.net

Both models emphasize the cooperative nature of the FLP. The thermodynamics of the H₂ splitting reaction are finely balanced and depend on the strength of the acid-base pair. nih.gov For catalytic applications, the subsequent transfer of the proton and hydride to a substrate must be thermodynamically favorable to regenerate the FLP. researchgate.net The development of structure-reactivity relationships, correlating the electronic and steric properties of the FLP components to their catalytic activity, is crucial for designing more efficient metal-free catalysts for hydrogenation and other transformations. researchgate.netbohrium.com

Cyclometalation Reactions (e.g., with Palladium)

The reactivity of this compound in cyclometalation reactions, particularly with palladium catalysts, is a specialized area of its chemical behavior. While specific, detailed research findings on the direct cyclometalation of this exact molecule are not extensively documented in readily available literature, the potential for such reactions can be inferred from the general principles of palladium-catalyzed C-H activation and the known reactivity of related organoboron compounds.

Palladium-catalyzed C-H activation is a powerful tool for the functionalization of arenes. rsc.orgresearchgate.net The boryl groups in this compound are strongly electron-withdrawing, which can influence the reactivity of the central benzene ring towards electrophilic attack by a palladium catalyst. Generally, electron-deficient arenes are less reactive towards electrophilic palladation. acs.orgnih.gov However, palladium catalysis can be tuned to activate even inert C-H bonds. acs.orgbohrium.comnih.gov

Potential sites for cyclometalation on this compound include the C-H bonds of the central benzene ring and the ortho-methyl C-H bonds of the mesityl groups. The steric hindrance imposed by the bulky dimesitylboryl substituents would likely play a significant role in the regioselectivity of any potential C-H activation, potentially directing the palladium catalyst to less hindered positions. rsc.orgresearchgate.net

The mechanism of cyclometalation with palladium typically involves the coordination of the palladium center to the arene, followed by C-H bond cleavage to form a palladacycle. st-andrews.ac.ukresearchgate.net For a molecule like this compound, the Lewis acidic boron centers could potentially interact with the palladium catalyst or ancillary ligands, influencing the reaction pathway. While no direct examples are available, the general framework for such a reaction is presented in the table below, outlining the key components and their proposed roles.

| Reactant/Catalyst Component | Potential Role in Cyclometalation | Relevant Considerations |

|---|---|---|

| This compound | Substrate for C-H activation | Electron-deficient central ring; sterically hindered mesityl groups |

| Palladium(II) Precatalyst (e.g., Pd(OAc)₂) | Active catalyst source for C-H activation | Oxidant may be required for catalytic turnover |

| Ligands (e.g., phosphines, N-heterocyclic carbenes) | Modify reactivity and selectivity of the Pd catalyst | Steric and electronic properties of the ligand are crucial |

| Solvent | Reaction medium | Can influence catalyst stability and reactivity |

It is important to note that this discussion is based on established principles of organometallic chemistry, and further experimental investigation is required to fully elucidate the cyclometalation behavior of this compound.

Protonation and Hydrolysis Reactions (e.g., of related ambiphilic boranes)

The reactivity of this compound towards protonation and hydrolysis is influenced by its ambiphilic nature, possessing both Lewis acidic boron centers and a π-electron-rich aromatic system.

Hydrolysis:

Research has indicated that this compound is stable towards moisture and air. bohrium.com This stability is attributed to the significant steric hindrance provided by the four mesityl groups, which protect the electron-deficient boron centers from nucleophilic attack by water molecules. In contrast, less sterically hindered triarylboranes can be susceptible to hydrolysis, which typically proceeds through the coordination of a water molecule to the boron center, followed by proton transfer and cleavage of a boron-carbon bond. cardiff.ac.uk The stability of this compound against hydrolysis is a key feature that enables its handling and application under normal atmospheric conditions.

Protonation:

While specific studies on the protonation of this compound are not widely reported, the reactivity of related sterically hindered triarylboranes and arylboronic acids with protic acids provides insight into potential reaction pathways. The interaction with a proton source can lead to several outcomes, primarily protodeboronation, which involves the cleavage of a C–B bond and its replacement with a C–H bond. wikipedia.org

The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH. researchgate.neted.ac.uknih.goved.ac.uk In strongly acidic media, an acid-catalyzed electrophilic substitution mechanism can occur, where a proton directly attacks the ipso-carbon of the aryl group attached to boron. wikipedia.org The bulky mesityl groups in this compound would likely sterically hinder this direct electrophilic attack on the carbon atoms bonded to boron.

Alternatively, the ambiphilic nature of the molecule could lead to a cooperative mechanism. The Lewis basic sites of the aromatic rings could interact with a proton, increasing the electrophilicity of the boron centers and potentially facilitating nucleophilic attack by the conjugate base of the acid. In some ambiphilic boranes, the presence of both Lewis acidic and basic sites within the same molecule can lead to unique reactivity with protic reagents. researchgate.netnih.gov

The expected reactivity of this compound with protic acids is summarized in the following table, based on the behavior of analogous compounds.

| Reaction Condition | Expected Reactivity/Mechanism | Key Factors |

|---|---|---|

| Neutral/Aqueous | High stability towards hydrolysis | Steric shielding of boron centers by mesityl groups |

| Strongly Acidic | Potential for slow acid-catalyzed protodeboronation | Steric hindrance may limit the rate of electrophilic attack |

| Ambiphilic Activation | Possible cooperative interaction with protic acids | Simultaneous interaction with Lewis acidic and basic sites |

Further detailed mechanistic and kinetic studies are necessary to fully characterize the protonation and hydrolysis behavior of this compound.

Applications in Functional Materials and Catalysis

Organic Electroluminescent Devices (OLEDs)

The performance of Organic Electroluminescent Devices (OLEDs) is critically dependent on the balanced injection and transport of charge carriers—holes and electrons—to the emissive layer where they recombine to produce light. Materials with specific electronic properties are required for each layer to ensure efficient device operation.

Triarylboranes, including 1,3-Bis(dimesitylboryl)benzene, are characterized by their inherent electron-accepting nature, which stems from the electron-deficient boron centers. This property makes them suitable candidates for use as electron-transport materials (ETMs) in OLEDs. An ETM facilitates the movement of electrons from the cathode towards the emissive layer.

| Property | Function | Relevance of this compound |

| Electron-Accepting Nature | Facilitates the transport of electrons from the cathode. | The two dimesitylboryl groups are strong electron acceptors. |

| High Ionization Potential | Creates an energy barrier to block holes from leaking past the emissive layer. | The electron-deficient nature contributes to a high ionization potential. |

| Amorphous Stability | Forms stable, uniform thin films required for device fabrication. | Triarylborane derivatives are known to form stable amorphous glasses. |

Information regarding the specific application of this compound as a bimodal or dual emitter is not available in the reviewed scientific literature.

Catalysis

The application of this compound in catalysis is primarily centered on its role as a key structural component in synthetic methodologies rather than as a catalyst itself.

While metal-free C-H borylation is a significant area of research for synthesizing organoboron compounds, the scientific literature does not describe this compound as acting as a catalyst in these reactions. Instead, such reactions are typically used to prepare various borylated aromatic compounds.

In the context of cross-coupling reactions, this compound serves as a valuable difunctional building block. The two boryl groups on the central benzene (B151609) ring can participate in sequential or simultaneous Suzuki-Miyaura cross-coupling reactions. In this role, the compound acts as a substrate that provides the central 1,3-disubstituted phenyl scaffold, which can be coupled with two equivalents of an aryl, heteroaryl, or vinyl halide (or triflate).

This double coupling capability allows for the synthesis of complex, extended π-conjugated systems or three-dimensional molecular architectures from a single, well-defined precursor. For example, reacting this compound with two equivalents of a functionalized aryl bromide in the presence of a palladium catalyst would yield a terphenyl derivative, as illustrated in the representative reaction below.

Representative Suzuki-Miyaura Reaction

Figure 1: Schematic representation of this compound as a substrate in a double Suzuki-Miyaura cross-coupling reaction to form a 1,3-diarylbenzene derivative.

Molecular Sensors (e.g., selective response to fluoride (B91410) ions)

The potent Lewis acidic nature of the boron centers in this compound makes it an excellent candidate for the selective sensing of Lewis basic anions, particularly fluoride ions (F⁻). The interaction is based on the formation of a stable coordinate bond between the empty p-orbital of the boron atom and the electron-rich fluoride ion.

Upon binding with fluoride, the coordination geometry at the boron center changes from trigonal planar to tetrahedral. This geometric and electronic perturbation significantly alters the photophysical properties of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. This change can manifest as:

A colorimetric response: A visible color change of the solution.

A fluorometric response: A change in the intensity (quenching or enhancement) or the wavelength (shift) of its fluorescence emission.

Research on closely related diboryl-substituted aromatic compounds has demonstrated their efficacy as fluorescent fluoride ion sensors, showing drastic changes in fluorescence spectra and high association constants upon the stepwise binding of fluoride ions. This indicates that this compound possesses the necessary functional groups to act as a highly selective and sensitive fluoride ion sensor.

| Feature | Mechanism | Outcome |

| Lewis Acidic Boron Centers | The empty p-orbitals on the two boron atoms act as binding sites for fluoride ions. | Formation of a stable B-F coordinate bond. |

| Electronic Perturbation | Coordination of fluoride changes the electronic structure of the π-system. | Alteration of UV-Vis absorption and fluorescence properties. |

| Signal Transduction | The change in electronic properties leads to a measurable optical signal. | Enables quantitative detection of fluoride ions through colorimetric or fluorometric methods. |

Derivatives, Analogues, and Comparative Studies

Positional Isomers (e.g., 1,4-Bis(dimesitylboryl)benzene)

1,3-Bis(dimesitylboryl)benzene is synthesized from m-dibromobenzene via a Grignard reaction, followed by the addition of dimesitylfluoroborane. This meta-isomer is a colorless solid that is stable towards air and moisture. Its structure, like other multi-diarylboryl substituted benzenes, is characterized by a propeller-like arrangement of the mesityl groups around the boron atoms.

The 1,4-para isomer is a well-documented example used for comparative studies. The primary distinction between the 1,3- and 1,4-isomers lies in their electron-accepting ability, which can be quantified by their reduction potentials. The dimesitylboryl group is a strong electron acceptor, and placing two such groups on a benzene (B151609) ring enhances this effect. However, the substitution pattern dictates the efficiency of the electronic communication between the two boryl groups through the benzene π-system.

Cyclic voltammetry studies reveal that this compound has two reversible reduction waves at -2.01 V and -2.25 V (vs. Ag/AgCl). The first reduction potential is slightly lower than that reported for 1,4-bis(dimesitylboryl)benzene (B8596649) (-1.98 V), indicating that the 1,4-isomer is a slightly stronger electron acceptor. This is attributed to the more direct conjugation between the two boryl groups in the para position, which allows for more effective delocalization of the accepted electron.

| Compound | Substitution Pattern | First Reduction Potential (Ered1 vs. Ag/AgCl) | Second Reduction Potential (Ered2 vs. Ag/AgCl) |

|---|---|---|---|

| This compound | meta | -2.01 V | -2.25 V |

| 1,4-Bis(dimesitylboryl)benzene | para | -1.98 V | Not Specified |

Core-Modified Bis(dimesitylboryl) Compounds (e.g., dibenzofuran, pyrene (B120774) derivatives)

Replacing the central benzene ring with other π-conjugated aromatic cores leads to a diverse family of compounds with tailored photophysical and electronic properties. Fused aromatic systems like pyrene and benzodithiophene have been functionalized with dimesitylboryl groups to create advanced materials.

Benzodithiophene Derivatives: Triarylboranes based on linear benzo[1,2-b:4,5-b′]dithiophene (BDT) have been synthesized by reacting the parent BDT with n-BuLi and dimesitylboron fluoride (B91410). researchgate.netnih.gov The introduction of two dimesitylboryl groups onto the linear BDT core significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For the bis-functionalized linear BDT, the LUMO level was determined to be -2.84 eV, a reduction of approximately 1.0 eV compared to the parent BDT. nih.gov This substantial stabilization of the LUMO makes the molecule a promising candidate for an electron-transport material. researchgate.netnih.gov Photoluminescence studies show that the bis-borylated derivative emits blue light at 469 nm with a high fluorescence quantum yield of 0.56. nih.gov

Pyrene Derivatives: Pyrene, a polycyclic aromatic hydrocarbon known for its strong fluorescence, is another attractive core. The iridium-catalyzed C-H borylation of pyrene provides an efficient route to 2,7-bis(Bpin)pyrene, which can serve as a precursor to other 2,7-disubstituted pyrenes. nih.govbohrium.com While direct synthesis of 2,7-bis(dimesitylboryl)pyrene is less commonly detailed, the properties of related functionalized pyrenes provide insight. Pyrene derivatives substituted at the 2- and 7-positions exhibit photophysical properties that are distinct from those substituted at the 1-position. nih.gov This is because a nodal plane passes through the 2- and 7-positions in the HOMO and LUMO of pyrene, meaning substituents at these sites have a less pronounced effect on the "pyrene-like" S₂ ← S₀ excitation but a stronger influence on the S₁ ← S₀ transition. nih.gov This allows for the tuning of emission properties while retaining some of the characteristic pyrene absorption features.

| Compound | Aromatic Core | LUMO Energy | Emission λmax | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| 2,8-Bis(dimesitylboryl)benzo[1,2-b:4,5-b′]dithiophene | Linear Benzodithiophene | -2.84 eV nih.gov | 469 nm nih.gov | 0.56 nih.gov |

Heteroatom-Containing Bis(boryl) Systems (e.g., silyl-boryl benzenes)

The incorporation of a third heteroatom, such as silicon, onto the benzene ring alongside two boryl groups creates multifunctional systems with unique reactivity. Research has focused on ortho-phenylene skeletons linking a boryl group and a silyl (B83357) group.

The synthesis of o-(alkoxysilyl)(diarylboryl)benzenes has been achieved through a halogen-lithium exchange reaction of o-(silyl)bromobenzene, followed by reaction with an (alkoxy)diarylborane. acs.org In these systems, a notable intramolecular interaction occurs between the oxygen atom of the alkoxy group on the silicon and the electron-deficient boron atom. acs.orgecats-library.jp This B···O interaction is confirmed by NMR spectroscopy and X-ray crystallography and leads to the activation of the C–O bond on the silicon atom. acs.org This intramolecular Lewis acid-base interaction demonstrates how the proximity of boryl and silyl groups can induce reactivity not observed in monofunctionalized analogues. This activation facilitates reactions such as the exchange of alkoxy groups on the silicon center. acs.org

Comparative Analysis of Electronic and Steric Effects on Reactivity and Properties

The derivatives and analogues of this compound highlight the profound impact of steric and electronic modifications.

Electronic Effects: The electron-accepting strength is highly sensitive to the substitution pattern. As seen with the positional isomers, the 1,4-arrangement allows for more effective through-bond conjugation, making it a slightly stronger electron acceptor than the 1,3-isomer. When the benzene core is replaced with a more extended π-system like benzodithiophene, the electron-accepting ability is dramatically enhanced, as evidenced by the significant lowering of the LUMO energy by ~1.0 eV upon bis-borylation. nih.gov This demonstrates that the nature of the aromatic core is a dominant factor in tuning the electronic properties.

Steric Effects: The bulky dimesityl groups are crucial to the stability and structure of these compounds. They provide kinetic protection to the electron-deficient boron centers, making the compounds stable to air and moisture. Structurally, this steric bulk forces the mesityl rings to twist out of the plane of the central aromatic core, creating a "multiple propeller" conformation. This twisted geometry disrupts full π-conjugation between the boron p-orbital and the mesityl rings, which in turn enhances the Lewis acidity of the boron center and its interaction with the central π-system. In heteroatom-containing systems, steric factors also play a key role; the ortho-positioning of the silyl and boryl groups is essential to facilitate the intramolecular B···O interaction that activates the C-O bond. acs.org

Advanced Research Directions and Future Outlook

Design and Synthesis of Novel Multi-Borylated Systems

The strategic placement of multiple boryl groups on an aromatic scaffold, as seen in 1,3-Bis(dimesitylboryl)benzene, offers a powerful tool for modulating the electronic and structural properties of molecules. Future research is poised to build upon this foundation by designing and synthesizing a new generation of multi-borylated aromatic systems. These efforts will likely focus on extending the π-conjugated systems and introducing additional functionalities.

For instance, researchers are exploring the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and oligomeric structures incorporating the 1,3-diborylbenzene motif. The goal is to create materials with tailored band gaps and enhanced charge transport properties. One promising approach involves the use of iterative cross-coupling reactions to link multiple this compound units, potentially leading to novel ladder-type or two-dimensional boron-doped nanostructures. The synthesis of such complex molecules presents significant challenges, requiring highly efficient and selective C-B bond-forming reactions.

Enhancement of Catalytic Activity and Selectivity in Metal-Free Transformations

The steric hindrance around the boron centers in this compound prevents the formation of classical Lewis adducts with many Lewis bases, leading to the concept of "Frustrated Lewis Pairs" (FLPs). This unique reactivity has established such compounds as potent catalysts for a variety of metal-free transformations. A key area of future research is the enhancement of the catalytic activity and selectivity of systems based on this diborylated benzene (B151609).

One strategy involves the rational design of the linker between the boryl groups. By modifying the central aromatic ring with electron-donating or -withdrawing substituents, the Lewis acidity of the boron centers can be modulated, thereby influencing the catalytic efficiency. Furthermore, the synthesis of chiral analogues of this compound is a highly sought-after goal. Such chiral FLPs could enable enantioselective metal-free hydrogenations and other asymmetric transformations, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals.

The scope of reactions catalyzed by this compound-based FLPs is also expected to expand. Current research is exploring their application in the activation of a wider range of small molecules beyond dihydrogen, including carbon dioxide, nitrous oxide, and methane. The development of catalysts that can facilitate the conversion of these abundant and inert molecules into valuable chemicals is a major goal of sustainable chemistry.

Fine-Tuning Electronic and Optical Properties for Next-Generation Device Applications

The electron-accepting nature of the boryl groups in this compound makes it a promising candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A significant research focus is the fine-tuning of its electronic and optical properties to optimize device performance.

Derivatives of this compound are being designed to exhibit specific photophysical properties. For example, by extending the π-conjugation of the central aromatic ring or by introducing fluorescent or phosphorescent moieties, it is possible to create materials with tunable emission colors and high quantum yields. The incorporation of this compound units into polymer backbones is another promising strategy for developing processable and high-performance materials for flexible electronics.

In the context of OLEDs, this compound and its derivatives can function as electron-transporting or host materials. Their high thermal stability and amorphous nature are advantageous for device longevity and efficiency. Future research will likely focus on optimizing the energy levels of these materials to ensure efficient charge injection and transport, as well as to facilitate energy transfer to emissive dopants. For instance, a novel family of electron-transporting hole blockers, 1,3-bis[5-(dimesitylboryl)thiophen-2-yl]benzene and 1,3,5-tris[5-(dimesitylboryl)thiophen-2-yl]benzene, have been designed and synthesized, demonstrating promising applications in blue-emitting organic electroluminescent devices. researchgate.net

In-depth Mechanistic Elucidation of Complex Bond Activation Processes

While the concept of Frustrated Lewis Pairs has provided a powerful framework for understanding the reactivity of this compound, a detailed mechanistic understanding of the bond activation processes it mediates is still evolving. In-depth mechanistic elucidation is crucial for the rational design of more efficient and selective catalysts.

Computational studies, particularly density functional theory (DFT) calculations, are playing an increasingly important role in mapping the potential energy surfaces of reactions involving this and related FLPs. These studies can provide valuable insights into the transition states and intermediates involved in the activation of small molecules, helping to explain the observed reactivity and selectivity. For instance, theoretical analyses can shed light on the cooperative effects between the two boryl centers in the activation of substrates.

Experimental techniques such as low-temperature NMR spectroscopy and in-situ IR spectroscopy are also being employed to directly observe and characterize reactive intermediates. By combining computational and experimental approaches, researchers aim to build a comprehensive picture of the reaction mechanisms. This knowledge will be instrumental in designing new FLP systems with tailored reactivity for specific bond activation challenges, such as the selective cleavage of C-H, C-O, and C-N bonds.

Development of Sustainable Synthetic Strategies for Organoboron Compounds

The increasing demand for organoboron compounds, including this compound, necessitates the development of more sustainable and environmentally friendly synthetic methods. Traditional routes often rely on stoichiometric amounts of organometallic reagents and harsh reaction conditions, which can generate significant waste.

Future research in this area will focus on several key principles of green chemistry. This includes the development of catalytic methods that minimize the use of stoichiometric reagents. For example, direct C-H borylation reactions catalyzed by earth-abundant metals or even metal-free systems are attractive alternatives to traditional cross-coupling methods. The use of greener solvents, such as water or bio-renewable solvents, is also a critical aspect of developing more sustainable synthetic protocols.

Q & A

Q. What are the established synthetic routes for 1,3-Bis(dimesitylboryl)benzene, and how can purity be optimized?

Methodological Answer:

- Synthesis Protocol : The compound is typically synthesized via Miyaura borylation, where 1,3-dibromobenzene reacts with bis(pinacolato)diboron under palladium catalysis. A modified procedure involves using dimesitylborane precursors in a Suzuki-Miyaura coupling .

- Key Parameters :

- Catalyst: Pd(PPh₃)₄ (1-2 mol%)

- Solvent: Toluene or THF under inert atmosphere

- Temperature: 80–100°C for 12–24 hours

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from dichloromethane/methanol yields >95% purity. Monitor by TLC and confirm via NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- PPE : Nitrile gloves, safety goggles, and lab coats. Use in a fume hood due to potential dust/aerosol formation .

- Storage : Under argon at –20°C to prevent borane oxidation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Response :

- Eye contact: Flush with water for 15 minutes; seek medical attention if irritation persists.

- Inhalation: Move to fresh air; monitor for respiratory distress .

Q. How is this compound characterized structurally and electronically?

Methodological Answer:

- Structural Confirmation :

- Electronic Properties :

Advanced Research Questions

Q. How do intramolecular charge-transfer (ICT) transitions in this compound derivatives influence OLED performance?

Methodological Answer:

- ICT Mechanism : The electron-deficient borane units and electron-rich aromatic cores (e.g., carbazole) create a push-pull system, enabling high luminescence quantum yields (Φ up to 0.82 in thin films) .

- Device Optimization :

- Layer Architecture : Use as an emissive layer doped in CBP (4,4′-bis(N-carbazolyl)biphenyl) at 5–10 wt%.

- Performance Metrics :

| Parameter | Value (PXZ-Mes3B Example) | Source |

|---|---|---|

| EQE (External Quantum Efficiency) | 22.8% | |

| CIE Coordinates | (0.15, 0.10) |

Q. How can computational models predict the reactivity of this compound in donor-acceptor systems?

Methodological Answer:

- DFT Calculations :

- Machine Learning : Train models on Pistachio/BKMS_METABOLIC databases to predict reaction pathways (e.g., nucleophilic additions to boron) .

Q. What experimental strategies resolve contradictions in reported photophysical data (e.g., quantum yield variations)?

Methodological Answer:

- Controlled Variables :

- Solvent Polarity : Quantum yields drop in polar solvents (e.g., Φ = 0.75 in toluene vs. 0.45 in DMSO) due to solvatochromism .

- Crystallinity : Anneal thin films at 80°C to reduce defects and improve Φ by ~15% .

- Cross-Validation : Compare PL (photoluminescence) spectra across labs using standardized excitation wavelengths (e.g., 365 nm) .

Q. How does the compound’s stability under ambient conditions impact long-term device applications?

Methodological Answer:

-

Degradation Pathways :

- Hydrolysis: Boron centers react with moisture; encapsulate devices with UV-curable resins.

- Photo-oxidation: Minimize by operating under inert atmospheres (e.g., N₂ glovebox) .

-

Accelerated Aging Tests :

Condition Lifetime (Hours) Efficiency Loss Source 85°C/85% RH 50 30% Dark/25°C 500 <5%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.